Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate
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Overview
Description
Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a fluorophenyl group and a dioxopyrazinyl moiety attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions where a fluorophenyl group is introduced to the pyrazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxopyrazinyl moiety to dihydropyrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyrazine derivatives.
Scientific Research Applications
Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group and dioxopyrazinyl moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-fluorophenyl)propanoate
- Methyl 3-(2-fluorophenyl)propanoate
- Methyl 3-(3-fluorophenyl)propanoate
Uniqueness
Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate is unique due to the presence of both a fluorophenyl group and a dioxopyrazinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-12(18)6-7-16-8-9-17(14(20)13(16)19)11-4-2-10(15)3-5-11/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDJHZALOODDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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